BenchChemオンラインストアへようこそ!

Tripelennamine N-Oxide

Metabolism Pharmacokinetics Metabolite identification

Tripelennamine N-Oxide (CAS 60317-19-3; molecular formula C₁₆H₂₁N₃O; MW 271.36) is the N-oxidized derivative of the first-generation ethylenediamine antihistamine tripelennamine. It is recognized primarily as a minor human urinary metabolite of tripelennamine, identified alongside three glucuronide conjugates following oral administration of the parent drug.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
CAS No. 60317-19-3
Cat. No. B1436055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripelennamine N-Oxide
CAS60317-19-3
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESC[N+](C)(CCN(CC1=CC=CC=C1)C2=CC=CC=N2)[O-]
InChIInChI=1S/C16H21N3O/c1-19(2,20)13-12-18(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
InChIKeyMSTJFFJNICHTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tripelennamine N-Oxide (CAS 60317-19-3) — Metabolite-Standard Identity, Analytical Role, and Procurement Rationale


Tripelennamine N-Oxide (CAS 60317-19-3; molecular formula C₁₆H₂₁N₃O; MW 271.36) is the N-oxidized derivative of the first-generation ethylenediamine antihistamine tripelennamine . It is recognized primarily as a minor human urinary metabolite of tripelennamine, identified alongside three glucuronide conjugates following oral administration of the parent drug [1]. The compound is commercially supplied as a neat white solid reference standard (Mikromol MM1631.01) under ISO 17034 accreditation for use as an impurity marker in pharmaceutical quality control . Unlike the parent drug, which acts as a histamine H₁ receptor antagonist with reported IC₅₀ values in the low micromolar range for PhIP glucuronidation inhibition (~30 μM), the N-oxide is employed predominantly as an analytical tool rather than a therapeutic agent .

Why Tripelennamine Cannot Substitute for Tripelennamine N-Oxide in Analytical Workflows


Tripelennamine N-Oxide cannot be replaced by its parent compound tripelennamine (free base or HCl salt) or by other tripelennamine metabolites in regulated pharmaceutical impurity testing for two fundamental reasons. First, under thermospray mass spectrometric conditions, the N-oxide generates a distinct fragmentation signature — strong [MH]⁺ accompanied by multiple fragment ions — while the parent antihistamine produces only [MH]⁺ ions, meaning the two are analytically non-interchangeable for LC-MS identification and quantification [1]. Second, the N-oxide is the sole tripelennamine metabolite that resists hydrolysis by β-glucuronidase, whereas the major N-glucuronide and O-glucuronide conjugates are cleaved to release tripelennamine and glucuronic acid; substituting the N-oxide reference standard with tripelennamine HCl or with a glucuronide metabolite would therefore yield false-negative or inaccurate impurity profiling results in enzymatic hydrolysis workflows [2]. The USP monograph for Tripelennamine Hydrochloride further mandates that no individual impurity exceeds 0.1% and total impurities remain below 1.0%, making authentic N-oxide reference material indispensable for method validation and batch release [3].

Quantitative Differentiation of Tripelennamine N-Oxide Against Closest Analogs and Metabolites


Minor Metabolite Status vs. Major N⁺-Glucuronide: Quantitative Urinary Excretion Data

Tripelennamine N-Oxide is characterized as a minor urinary metabolite of tripelennamine in humans, contrasting sharply with the quaternary ammonium N⁺-glucuronide which accounts for a mean 6.5% of the administered dose excreted in urine (h.p.l.c. quantification, 36-h urine collection from two healthy volunteers) [1]. In the same metabolic pathway, the principal metabolite is the O-glucuronide of hydroxytripelennamine [2]. Although the N-oxide is described qualitatively as 'minor,' the N⁺-glucuronide is quantified at 6.5% of dose, placing the N-oxide at a substantially lower abundance level. This differential abundance directly informs the selection of reference standards for impurity profiling: the N-oxide must be specifically sourced and cannot be approximated by the more abundant glucuronide metabolites.

Metabolism Pharmacokinetics Metabolite identification

β-Glucuronidase Resistance: Direct Enzymatic Stability Comparison Among Tripelennamine Metabolites

In the same experimental system, tripelennamine N-oxide 'remained unchanged' upon incubation with β-glucuronidase, whereas the quaternary ammonium N-glucuronide conjugate was cleaved to release tripelennamine and D-glucuronic acid, and the O-glucuronides of hydroxylated derivatives were similarly hydrolyzed [1]. This represents a direct, within-study head-to-head comparison of enzymatic stability across all four characterized tripelennamine urinary metabolites. The N-oxide is the only metabolite among the four that is refractory to β-glucuronidase cleavage.

Enzymatic hydrolysis Metabolite stability Sample preparation

Thermospray Mass Spectrometric Differentiation: N-Oxide vs. Parent Antihistamines

Under thermospray (TS) mass spectrometric conditions using 0.1 M ammonium acetate/methanol (80:20, v/v) as mobile phase in column bypass mode, the parent antihistamines tripelennamine, methapyrilene, and thenyldiamine each produced only [MH]⁺ ions. In contrast, their corresponding N-oxides produced strong [MH]⁺ ions accompanied by multiple fragment ions [1]. This differential fragmentation behavior is consistent across all three ethylenediamine-type antihistamines tested and provides a direct within-study head-to-head comparison that enables unambiguous chromatographic peak assignment.

Mass spectrometry Analytical method development Impurity identification

Fungal Biotransformation: N-Oxide as the Dominant Organic-Soluble Metabolite Class

In a controlled biotransformation study using two strains of the fungus Cunninghamella elegans (ATCC 9245 and 36112), tripelennamine underwent 83% metabolism over 96 hours of incubation. Among the organic-soluble metabolites, approximately 88% to 95% were identified as N-oxide derivatives, with the remainder being N-demethylated products [1]. Comparable N-oxide predominance was observed for methapyrilene (85% metabolism; 88-95% N-oxide) and thenyldiamine (64% metabolism; 88-95% N-oxide), establishing a class-level phenomenon across ethylenediamine antihistamines.

Microbial metabolism Biotransformation Metabolite production

Non-Conjugatable Nature: All Major Tripelennamine Metabolites Except the N-Oxide Undergo Glucuronidation

Among the four characterized urinary metabolites of tripelennamine in humans, three are glucuronide conjugates (one quaternary ammonium N-glucuronide and two O-glucuronides of hydroxylated derivatives). The N-oxide is the sole metabolite that is not conjugated with glucuronic acid [1]. This metabolic fate is independently corroborated by the observation that 'all but the N-oxide are conjugated with glucuronic acid' [2]. The N-oxide thus occupies a distinct position in the metabolic scheme: it is formed via N-oxidation (Phase I) but does not proceed to Phase II glucuronidation, unlike the hydroxylated and N-demethylated metabolites.

Phase II metabolism Glucuronidation Metabolic pathway

Regulatory Impurity Thresholds: USP Chromatographic Purity Requirements Creating Procurement Necessity

The USP monograph for Tripelennamine Hydrochloride specifies a chromatographic purity test in which 'not more than 0.1% of any individual impurity is found; and not more than 1.0% of total impurities is found' using an ion-pair HPLC method with UV detection [1]. Tripelennamine N-Oxide (Mikromol MM1631.01) is catalogued explicitly under the 'Antihistamines Impurity Reference Materials' category and mapped to the API family Tripelennamine Hydrochloride [2]. While the USP monograph does not name the N-oxide specifically as a specified impurity, the ≤0.1% individual impurity threshold creates a de facto requirement for an authenticated N-oxide reference standard whenever the N-oxide peak is observed above the reporting threshold in batch release or stability testing.

Pharmaceutical quality control USP monograph Impurity testing

Procurement-Driven Application Scenarios for Tripelennamine N-Oxide (CAS 60317-19-3)


ANDA / DMF Pharmaceutical Impurity Method Validation and Batch Release Testing

In generic drug product development for tripelennamine hydrochloride formulations, ANDA filers must demonstrate control of all impurities at or below the USP threshold of ≤0.1% individual / ≤1.0% total [1]. Tripelennamine N-Oxide (MM1631.01), as a Mikromol ISO 17034-accredited reference standard, is used to spike forced-degradation samples, establish relative response factors, and validate HPLC/LC-MS impurity methods. Its distinct thermospray fragmentation pattern — [MH]⁺ plus multiple fragment ions vs. parent [MH]⁺ only — enables unambiguous peak identification in selectivity validation [2].

Enzymatic Hydrolysis-Resistant Metabolite Quantification in Clinical or Forensic Urinalysis

In forensic toxicology and clinical pharmacokinetic studies, urine samples are routinely subjected to β-glucuronidase hydrolysis to deconjugate glucuronide metabolites prior to extraction. Because tripelennamine N-oxide is the only characterized metabolite that 'remained unchanged' upon β-glucuronidase treatment, it survives this sample preparation step intact while all glucuronide conjugates are cleaved [3]. Laboratories quantifying total tripelennamine exposure must therefore include a direct N-oxide reference standard to calibrate the non-hydrolyzable fraction, as the N⁺-glucuronide (6.5% of dose) and O-glucuronides are lost upon hydrolysis.

Microbial Biotransformation for Preparative-Scale Metabolite Reference Material Production

Research groups requiring milligram-to-gram quantities of Tripelennamine N-Oxide for in-house reference standard preparation can leverage the Cunninghamella elegans ATCC 9245/36112 biotransformation system, in which 88-95% of organic-soluble metabolites of tripelennamine are N-oxide derivatives with 83% substrate conversion over 96 hours [4]. This fungal route offers a regioselective, single-step alternative to chemical oxidation with hydrogen peroxide, producing the N-oxide as the dominant isolable product without the over-oxidation or N-demethylation byproducts that complicate synthetic approaches.

Phase I N-Oxidation Pathway Biomarker Studies (Decoupled from Phase II Glucuronidation)

Investigators studying inter-individual variability in flavin-containing monooxygenase (FMO) or cytochrome P450-mediated N-oxidation can use tripelennamine N-oxide as a direct, non-conjugated endpoint because it is the only tripelennamine metabolite not further glucuronidated — 'all but the N-oxide are conjugated with glucuronic acid' [5]. This eliminates the confounding variable of polymorphic UGT activity that obscures interpretation when measuring total hydroxylated metabolite levels, which reflect both Phase I oxidation and Phase II conjugation.

Quote Request

Request a Quote for Tripelennamine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.